3-(4-Ethoxyphenoxy)pyrrolidine
Overview
Description
“3-(4-Ethoxyphenoxy)pyrrolidine” is a compound with the molecular formula C12H17NO2 . It is a member of the pyrrolidine class of compounds, which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms .
Synthesis Analysis
The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives . The reaction proceeds via an attack of the rhodium-bound carbene at the N2 atom of the triazole and the formation of unstable 3,4-dihydro-1,2,4-triazine, which further undergoes ring contraction to a 4-pyrrolin-2-one under rhodium catalysis .Chemical Reactions Analysis
Pyrrolidine compounds have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis
“3-(4-Ethoxyphenoxy)pyrrolidine” has a molecular weight of 207.27 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count . Its exact mass and monoisotopic mass are 207.125928785 g/mol . Its topological polar surface area is 30.5 Ų .Scientific Research Applications
Chemical Synthesis and Drug Development
Synthesis of Polysubstituted Pyrrolines and Pyrrolidines : Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomeric 4-(phenoxymethylene)pyrrolidines have been synthesized through sequential one-pot coupling, which integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).
Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile show significant antibacterial activity against a range of bacteria, highlighting the potential of pyrrolidine derivatives in medical applications (Bogdanowicz et al., 2013).
Advanced Material Synthesis
- Synthesis of 5-methoxylated 3-pyrrolin-2-ones : These compounds, obtained through the rearrangement of chlorinated pyrrolidin-2-ones, are valuable in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).
Industrial Applications
- Use in Dyes and Agrochemicals : Pyrrolidines have industrial applications, such as in the production of dyes and agrochemical substances. Their synthesis through polar [3+2] cycloaddition processes has been studied for potential industrial applications (Żmigrodzka et al., 2022).
Corrosion Inhibition
- Steel Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid, demonstrating their potential use in industrial settings (Bouklah et al., 2006).
Chemical Sensing and Environmental Studies
- Selective Chemical Sensors : A pyrrolidine constrained bipyridyl-dansyl fluoroionophore has been developed as a selective sensor for aluminum ions, indicating the potential of pyrrolidine derivatives in environmental monitoring and analysis (Maity & Govindaraju, 2010).
Future Directions
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “3-(4-Ethoxyphenoxy)pyrrolidine” and similar compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-(4-ethoxyphenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-14-10-3-5-11(6-4-10)15-12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNAXXXXGWNMDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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